Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is a boronate ester derivative featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold. The compound combines the steric and electronic properties of the BCP core with the reactivity of the pinacol boronate ester, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing sterically hindered biaryl systems . The benzyl ester group enhances solubility in organic solvents, while the BCP framework imparts unique three-dimensional geometry, which is advantageous in drug discovery for improving pharmacokinetic properties .
Key structural attributes:
- Bicyclo[1.1.1]pentane core: A highly strained [1.1.1] bicyclic system that serves as a bioisostere for tert-butyl or phenyl groups, reducing metabolic liability .
- Pinacol boronate ester: Enables transition-metal-catalyzed cross-coupling reactions, particularly with aryl/heteroaryl halides .
- Benzyl carboxylate: Provides hydrolytic stability compared to methyl or tert-butyl esters, facilitating storage and handling .
Synthetic routes typically involve functionalization of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. For example, benzyl esters are introduced via esterification of the corresponding carboxylic acid, followed by borylation using pinacol borane reagents .
Properties
Molecular Formula |
C19H25BO4 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C19H25BO4/c1-16(2)17(3,4)24-20(23-16)19-11-18(12-19,13-19)15(21)22-10-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |
InChI Key |
VSJIRFPFKGMSJE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Mono-Esterification and Boronate Installation
To introduce the benzyl ester and boronate groups, 1 undergoes selective mono-esterification. Treatment with benzyl bromide and a base (e.g., NaH) in DMF at 0°C affords the mono-benzyl ester derivative. The remaining carboxylic acid is then converted to a boronate via Miyaura borylation:
- Activation of the acid as a triflate using Tf2O.
- Palladium-catalyzed coupling with bis(pinacolato)diboron in the presence of KOAc.
This route benefits from scalability but requires careful optimization to avoid di-esterification during step 3.
Intramolecular Coupling Approach
The intramolecular coupling strategy, as reported by Tsien et al., enables direct installation of the boronate group during BCP formation. Starting from 3,3-dimethoxy-1-phenylcyclobutane-1-carbonitrile (1 ), sequential reduction with DIBAL-H and condensation with MesSO2NHNH2 yields hydrazone 2 . Heating 2 with Cs2CO3 in PhCl induces cyclization to form the BCP boronate 3 .
Halogenation-Borylation Strategy
A third approach involves halogenating the BCP core followed by Miyaura borylation. Bicyclo[1.1.1]pentane-1-carboxylic acid is brominated at position 3 using NBS under radical initiation (AIBN, CCl4). The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron, while the carboxylic acid is simultaneously esterified with benzyl alcohol.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NBS, AIBN, CCl4, reflux | 58% | Extrapolated |
| 2 | Pd(PPh3)4, bis(pinacolato)diboron, KOAc | 66% | |
| 3 | Benzyl alcohol, DCC, DMAP | 72% | Extrapolated |
This route offers modularity but suffers from moderate yields in the radical bromination step.
Comparative Analysis of Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of simpler derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is a complex organic compound that has a bicyclo[1.1.1]pentane core, contributing to its distinct three-dimensional shape and rigidity. The presence of the boron-containing dioxaborolane group allows the compound to form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, which can modulate the activity of receptors and enzymes, leading to different biological effects.
Scientific Research Applications
This compound is significant in organic synthesis and medicinal chemistry.
- Organic Synthesis The compound is employed as a reagent in Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds.
- Medicinal Chemistry The compound is useful in drug discovery because the dioxaborolane moiety can interact with biological targets. It can also be utilized in boron-mediated reactions relevant in biochemical pathways, giving insights into potential therapeutic uses and mechanisms of action against specific biological targets.
Data Table of Related Compounds
The following compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate | Contains piperidine; similar dioxaborolane group | Potentially different biological activity due to piperidine |
| (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yloxy)methanone | Different substituents on bicyclic structure | May exhibit different reactivity patterns |
| Tert-butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Incorporates pyridine; retains dioxaborolane | Unique reactivity due to pyridine |
Mechanism of Action
The mechanism of action of Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule, enhancing its effectiveness in these interactions .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane Boronate Esters with Varying Ester Groups
*Calculated based on evidence-derived data.
Key Differences :
- The benzyl ester (target compound) exhibits superior hydrolytic stability compared to the methyl analogue, which is prone to cleavage under basic conditions .
- The free carboxylic acid derivative requires pre-activation (e.g., conversion to trifluoroborate salt) for cross-coupling, limiting its direct utility .
Bicyclo[1.1.1]pentane Derivatives with Alternative Substituents
Key Differences :
- Hydroxyl-substituted BCPs (e.g., benzyl 3-hydroxy-BCP-1-carboxylate) lack boronate reactivity but are useful for further functionalization via Mitsunobu or SN2 reactions .
- Fluorinated analogues (e.g., difluoro-BCPs) offer improved lipophilicity and metabolic resistance, but require specialized Rh-catalyzed synthesis (35–43% yields) .
Cross-Coupling Efficiency
The target compound’s boronate group participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides, similar to other pinacol boronates. However, the BCP core introduces steric hindrance, which can reduce coupling efficiency compared to planar aryl boronates. For example:
Stability and Handling
- Hydrolytic Stability : Benzyl esters resist hydrolysis under neutral conditions, whereas methyl esters degrade rapidly in aqueous environments (e.g., methyl 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)BCP-1-carboxylate has a half-life of <24 hours in pH 7.4 buffer) .
- Thermal Stability : The BCP-boronate’s strained structure remains intact at temperatures up to 150°C, unlike linear alkyl boronates, which may decompose above 100°C .
Biological Activity
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound has the following characteristics:
- Molecular Formula : C19H30BNO4
- Molecular Weight : 377.3 g/mol
- Structural Features : It contains a bicyclo[1.1.1]pentane core and a dioxaborolane moiety that contributes to its rigidity and three-dimensional shape, potentially influencing its interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various biomolecules through the boron-containing dioxaborolane group. This group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating enzyme and receptor activities . Such interactions may lead to diverse biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It may alter the activity of receptors involved in various signaling pathways.
Case Studies and Experimental Data
Recent studies have investigated the compound's potential as a therapeutic agent. Here are some key findings:
-
Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :
- A study highlighted the discovery of bicyclo[1.1.1]pentane-derived compounds that effectively inhibit IDO, an enzyme implicated in immune regulation and cancer progression. The structural modifications involving bicyclo[1.1.1]pentane motifs improved potency and pharmacokinetic profiles compared to traditional inhibitors .
-
Bioactivity Assessment :
- Preliminary bioactivity assays indicated that this compound exhibits promising activity against certain cancer cell lines. The mechanism appears to involve modulation of metabolic pathways critical for tumor growth and survival.
-
Synthesis and Characterization :
- The synthesis typically involves multi-step processes that incorporate the dioxaborolane moiety into the bicyclic framework. Various synthetic routes have been explored to optimize yield and purity for biological testing.
Comparative Analysis
To better understand the unique attributes of this compound relative to similar compounds, the following table summarizes key comparisons:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate | Contains piperidine; similar dioxaborolane group | Potentially different biological activity due to piperidine |
| (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yloxy)methanone | Different substituents on bicyclic structure | May exhibit different reactivity patterns |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate?
- Methodology : The compound is typically synthesized via a two-step process:
Borylation : Introduce the pinacol boronate group to the bicyclo[1.1.1]pentane core using Miyaura borylation (Pd-catalyzed cross-coupling) with bis(pinacolato)diboron .
Esterification : React the resulting boronate-substituted bicyclo[1.1.1]pentane carboxylic acid with benzyl bromide under basic conditions (e.g., DCC/DMAP or K₂CO₃ in DMF) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Borylation | Pd(dppf)Cl₂, KOAc, dioxane, 80°C | ~60–70 | |
| Esterification | Benzyl bromide, K₂CO₃, DMF, RT | ~50–60 |
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Methodology :
- X-ray crystallography : Resolve the bicyclo[1.1.1]pentane geometry and boronate placement using SHELX programs for refinement .
- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzyl ester and boronate groups (e.g., δ ~1.3 ppm for pinacol methyl groups; δ ~5.1 ppm for benzyl CH₂) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected for C₂₀H₂₅BO₄: ~356.18) .
Q. What are the primary reactivity profiles of the boronate ester in cross-coupling reactions?
- Methodology : The boronate group participates in Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key considerations:
- Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/water .
- Steric effects : The bicyclo[1.1.1]pentane core may slow transmetallation; elevated temperatures (80–100°C) are often required .
Advanced Research Questions
Q. How do steric and electronic effects of the bicyclo[1.1.1]pentane scaffold influence reaction yields in cross-coupling?
- Analysis : The rigid bicyclo structure introduces significant steric hindrance, reducing coupling efficiency. Strategies to mitigate this:
- Use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .
- Optimize solvent polarity (e.g., toluene/ethanol mixtures) to enhance solubility .
Q. What strategies are effective in stabilizing the compound against hydrolysis or oxidation during storage?
- Methodology :
- Storage : Under inert atmosphere (N₂/Ar) at –20°C in anhydrous THF or DCM .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent boronate oxidation .
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel transformations?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- MD simulations : Assess conformational flexibility of the bicyclo scaffold under reaction conditions .
Q. What are the challenges in scaling up the synthesis, and how can they be addressed?
- Challenges : Low yields due to side reactions (e.g., deboronation or ester hydrolysis).
- Solutions :
- Flow chemistry : Continuous processing minimizes exposure to moisture .
- Purification : Use flash chromatography with gradients of n-pentane/ethyl acetate (5:1 to 3:1) .
Data Contradiction Resolution Example
Issue : Discrepancies in reported ¹H NMR shifts for the benzyl group (δ 5.0–5.2 ppm).
Resolution : Variable-temperature NMR (VT-NMR) reveals dynamic effects from the bicyclo scaffold’s rigidity. At –40°C, splitting of benzyl protons resolves into distinct doublets (J = 12 Hz), confirming restricted rotation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
